molecular formula C10H11ClO B13919378 3-Chloro-2-(cyclopropylmethyl)phenol CAS No. 1227418-29-2

3-Chloro-2-(cyclopropylmethyl)phenol

Cat. No.: B13919378
CAS No.: 1227418-29-2
M. Wt: 182.64 g/mol
InChI Key: GXBVLVRDBGHGEV-UHFFFAOYSA-N
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Description

3-Chloro-2-(cyclopropylmethyl)phenol is an organic compound with the molecular formula C10H11ClO It is a chlorinated phenol derivative, characterized by the presence of a cyclopropylmethyl group attached to the phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-(cyclopropylmethyl)phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of a suitable precursor, such as 3-chlorophenol, with cyclopropylmethyl chloride under basic conditions. The reaction typically requires a strong base, such as sodium hydroxide, and is carried out in an organic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or distillation are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-(cyclopropylmethyl)phenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to remove the chlorine atom or to modify the cyclopropylmethyl group.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted phenols.

Scientific Research Applications

3-Chloro-2-(cyclopropylmethyl)phenol has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s biological activity is studied for potential antimicrobial or antifungal properties.

    Medicine: Research is conducted to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-Chloro-2-(cyclopropylmethyl)phenol exerts its effects involves interactions with specific molecular targets. The phenolic group can form hydrogen bonds with biological molecules, while the chlorine atom and cyclopropylmethyl group contribute to the compound’s overall reactivity and binding affinity. These interactions can affect various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-3-methylphenol: Another chlorinated phenol with similar antimicrobial properties.

    2-Chloro-5-methylphenol: A compound with a different substitution pattern on the phenol ring.

    3-Chloro-4-methylphenol: Similar structure but with a methyl group instead of a cyclopropylmethyl group.

Uniqueness

3-Chloro-2-(cyclopropylmethyl)phenol is unique due to the presence of the cyclopropylmethyl group, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for research and industrial applications.

Properties

CAS No.

1227418-29-2

Molecular Formula

C10H11ClO

Molecular Weight

182.64 g/mol

IUPAC Name

3-chloro-2-(cyclopropylmethyl)phenol

InChI

InChI=1S/C10H11ClO/c11-9-2-1-3-10(12)8(9)6-7-4-5-7/h1-3,7,12H,4-6H2

InChI Key

GXBVLVRDBGHGEV-UHFFFAOYSA-N

Canonical SMILES

C1CC1CC2=C(C=CC=C2Cl)O

Origin of Product

United States

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